molecular formula C21H19ClN6 B2621775 1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 305337-69-3

1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No. B2621775
CAS RN: 305337-69-3
M. Wt: 390.88
InChI Key: PCBHIUCGXAQKLP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C21H19ClN6 . It belongs to the class of organic compounds known as phenylpiperidines . The molecule consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . A multistep procedure is then used to incorporate the aminothiazole derivative into the benzoxazinones to furnish the target pyridopyrimidinone .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold linked to a piperazine moiety . The InChIKey, a unique identifier for the compound, is PCBHIUCGXAQKLP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 390.9 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . The topological polar surface area is 50.1 Ų .

Scientific Research Applications

Other Applications

Beyond the mentioned fields, pyrido [2,3-d]pyrimidines have been investigated for their effects on various biological processes. These include metabolic pathways, enzyme inhibition, and receptor interactions.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Pyrazole derivatives are known to possess almost all types of pharmacological activities , so this compound could be a promising candidate for future drug development.

properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6/c22-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20-17-14-25-28(21(17)24-15-23-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBHIUCGXAQKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

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